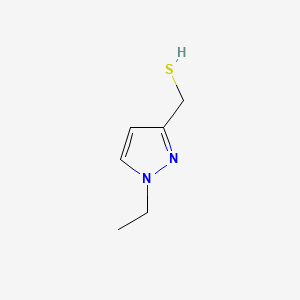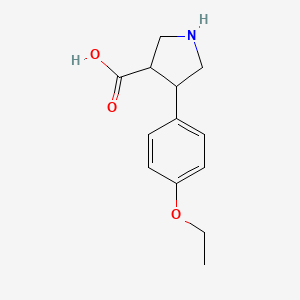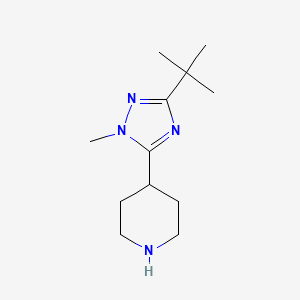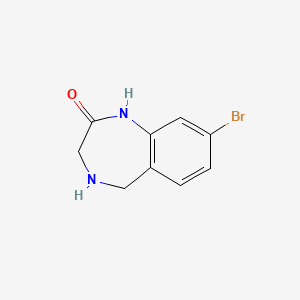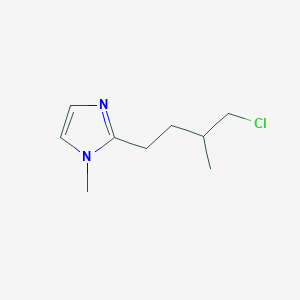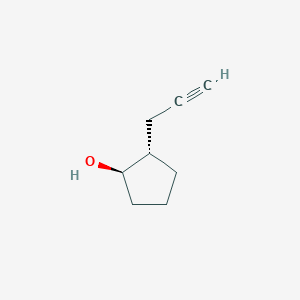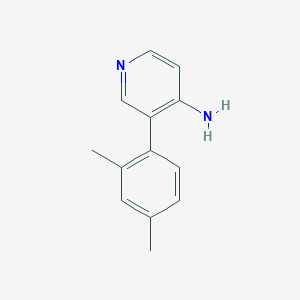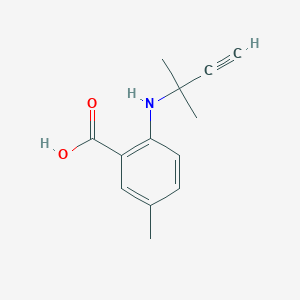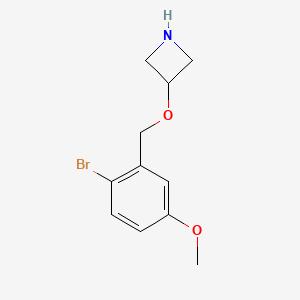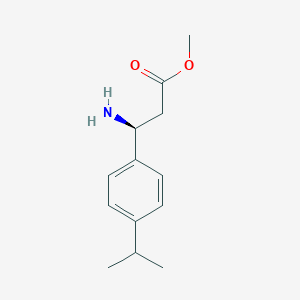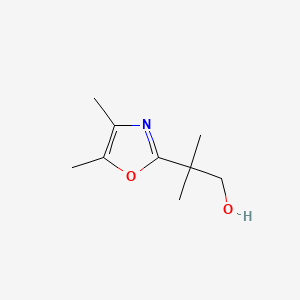
2-(4,5-Dimethyloxazol-2-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol is a chemical compound with a unique structure that includes an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-amino-2-methylpropan-1-ol with dimethyl carbonate in the presence of a base to form the oxazole ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The oxazole ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(dimethyl-1,3-oxazol-2-yl)piperidine
- 3-(4,5-dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoroacetone
- 2-{[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]amino}propane-1,3-diol
Uniqueness
Compared to similar compounds, 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol is unique due to its specific structure and the presence of both an oxazole ring and a hydroxyl group
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-(4,5-dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-6-7(2)12-8(10-6)9(3,4)5-11/h11H,5H2,1-4H3 |
Clave InChI |
RSIGJVUYRITUJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)C(C)(C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B13626937.png)
